molecular formula C12H18N4O B1614578 6-Amino-1-heptyl-2-oxopyrimidine-5-carbonitrile CAS No. 53608-90-5

6-Amino-1-heptyl-2-oxopyrimidine-5-carbonitrile

Katalognummer: B1614578
CAS-Nummer: 53608-90-5
Molekulargewicht: 234.3 g/mol
InChI-Schlüssel: AYYVVJSLDUCYAO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Amino-1-heptyl-2-oxopyrimidine-5-carbonitrile is a heterocyclic compound with a unique structure that includes a pyrimidine ring

Analyse Chemischer Reaktionen

6-Amino-1-heptyl-2-oxopyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

6-Amino-1-heptyl-2-oxopyrimidine-5-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound has potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 6-Amino-1-heptyl-2-oxopyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound may interfere with cellular processes such as DNA replication or protein synthesis .

Vergleich Mit ähnlichen Verbindungen

6-Amino-1-heptyl-2-oxopyrimidine-5-carbonitrile can be compared to other similar compounds, such as:

    2-Oxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile: Lacks the heptyl group, which may affect its biological activity and chemical reactivity.

    4-Imino-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile: Similar structure but without the heptyl group, leading to different properties.

    3-Heptyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile: Lacks the imino group, which may influence its reactivity and applications.

Eigenschaften

CAS-Nummer

53608-90-5

Molekularformel

C12H18N4O

Molekulargewicht

234.3 g/mol

IUPAC-Name

6-amino-1-heptyl-2-oxopyrimidine-5-carbonitrile

InChI

InChI=1S/C12H18N4O/c1-2-3-4-5-6-7-16-11(14)10(8-13)9-15-12(16)17/h9H,2-7,14H2,1H3

InChI-Schlüssel

AYYVVJSLDUCYAO-UHFFFAOYSA-N

SMILES

CCCCCCCN1C(=C(C=NC1=O)C#N)N

Kanonische SMILES

CCCCCCCN1C(=C(C=NC1=O)C#N)N

53608-90-5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.